molecular formula C13H13N3O4 B2897172 N-(isoxazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 1903459-29-9

N-(isoxazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Cat. No. B2897172
CAS RN: 1903459-29-9
M. Wt: 275.264
InChI Key: RNTSUKUCUHHTBI-UHFFFAOYSA-N
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Description

N-(isoxazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a chemical compound that is of great interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.

Scientific Research Applications

Directed Assembly of Copper(II)-Carboxylates

Isonicotinamide, a compound structurally related to N-(isoxazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, has been utilized as a supramolecular reagent in the synthesis of Cu(II) complexes, demonstrating its role in directing the assembly of inorganic-organic hybrid materials into infinite 1-D chains. This application highlights the potential of using such compounds in the development of coordination polymers with defined supramolecular architectures (Aakeröy et al., 2003).

AMPA Receptor Potentiation

Another study identified a tetrahydrofuran ether class of compounds, closely related to this compound, as highly potent potentiators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. These findings underscore the therapeutic potential of such compounds in attenuating cognitive deficits, particularly in the context of schizophrenia (Shaffer et al., 2015).

Antimicrobial Activity

A series of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives, which share functional similarities with the target compound, demonstrated good antibacterial activity against Staphylococcus aureus and Escherichia coli. This study reveals the antimicrobial potential of compounds within this chemical family (Ramachandran, 2017).

Xanthine Oxidase Inhibition

Research into N-phenylisonicotinamide derivatives, related to the target compound, has identified them as novel xanthine oxidase inhibitors. This suggests potential applications in the treatment of conditions associated with elevated levels of xanthine oxidase, such as gout or certain cardiovascular diseases (Zhang et al., 2019).

Isoxazolidine Synthesis

A study on the synthesis of isoxazolidines, employing methods that could potentially involve compounds similar to this compound, highlights the importance of such compounds in organic synthesis and drug discovery. This work presents a new route to methyleneoxy-substituted isoxazolidines, showcasing the versatility of these compounds in synthesizing complex molecular architectures (Karyakarte et al., 2012).

properties

IUPAC Name

N-(1,2-oxazol-3-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c17-13(15-11-3-6-19-16-11)9-1-4-14-12(7-9)20-10-2-5-18-8-10/h1,3-4,6-7,10H,2,5,8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTSUKUCUHHTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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